molecular formula C33H37N3O8 B12408487 (5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one

(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one

Cat. No.: B12408487
M. Wt: 603.7 g/mol
InChI Key: YUSGJIUJTDWQGM-IMRQLAEWSA-N
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Description

The compound (5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, multiple phenyl groups, and several hydroxyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one involves multiple steps, including the formation of the imidazole ring and the attachment of various functional groups. Common synthetic routes may include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and an aldehyde.

    Attachment of Phenyl Groups: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Introduction of Hydroxyl Groups: This can be done through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to speed up the reaction and increase efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one: can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one: has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one: is unique due to its complex structure, which includes multiple functional groups and aromatic rings, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C33H37N3O8

Molecular Weight

603.7 g/mol

IUPAC Name

(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one

InChI

InChI=1S/C33H37N3O8/c1-20-34-27(18-21-5-4-6-24(17-21)35(2)3)32(41)36(20)15-16-42-25-11-7-22(8-12-25)23-9-13-26(14-10-23)43-33-31(40)30(39)29(38)28(19-37)44-33/h4-14,17-18,28-31,33,37-40H,15-16,19H2,1-3H3/b27-18-

InChI Key

YUSGJIUJTDWQGM-IMRQLAEWSA-N

Isomeric SMILES

CC1=N/C(=C\C2=CC(=CC=C2)N(C)C)/C(=O)N1CCOC3=CC=C(C=C3)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O

Canonical SMILES

CC1=NC(=CC2=CC(=CC=C2)N(C)C)C(=O)N1CCOC3=CC=C(C=C3)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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